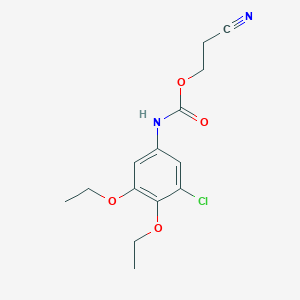
2-Cyanoethyl (3-chloro-4,5-diethoxyphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl (3-chloro-4,5-diethoxyphenyl)carbamate is an organic compound with a complex structure that includes a cyanoethyl group, a chloro-substituted phenyl ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl (3-chloro-4,5-diethoxyphenyl)carbamate typically involves the reaction of 3-chloro-4,5-diethoxyphenol with cyanoethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the synthesis. Additionally, the reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
化学反応の分析
Types of Reactions
2-Cyanoethyl (3-chloro-4,5-diethoxyphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted phenyl carbamates with various functional groups.
科学的研究の応用
2-Cyanoethyl (3-chloro-4,5-diethoxyphenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Cyanoethyl (3-chloro-4,5-diethoxyphenyl)carbamate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The carbamate group can form hydrogen bonds or other interactions with biological targets, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Cyanoethyl (3-chloro-4,5-dimethoxyphenyl)carbamate: Similar structure but with methoxy groups instead of ethoxy groups.
2-Cyanoethyl (3-chloro-4,5-dihydroxyphenyl)carbamate: Similar structure but with hydroxy groups instead of ethoxy groups.
2-Cyanoethyl (3-chloro-4,5-dimethylphenyl)carbamate: Similar structure but with methyl groups instead of ethoxy groups.
Uniqueness
2-Cyanoethyl (3-chloro-4,5-diethoxyphenyl)carbamate is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and interactions with biological targets. The combination of the cyanoethyl and carbamate groups also provides a distinct set of chemical properties that can be leveraged in various applications.
特性
CAS番号 |
84971-80-2 |
|---|---|
分子式 |
C14H17ClN2O4 |
分子量 |
312.75 g/mol |
IUPAC名 |
2-cyanoethyl N-(3-chloro-4,5-diethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H17ClN2O4/c1-3-19-12-9-10(8-11(15)13(12)20-4-2)17-14(18)21-7-5-6-16/h8-9H,3-5,7H2,1-2H3,(H,17,18) |
InChIキー |
NCMDRZQMWONEAB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=CC(=C1)NC(=O)OCCC#N)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,5-Trimethyl-4-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-imidazole](/img/structure/B14406854.png)
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
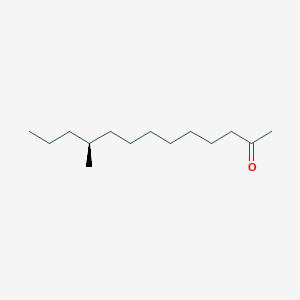
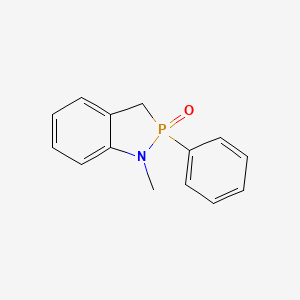
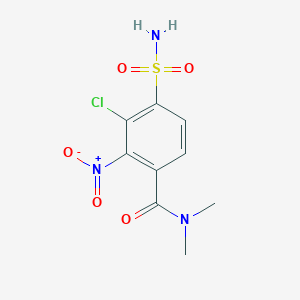
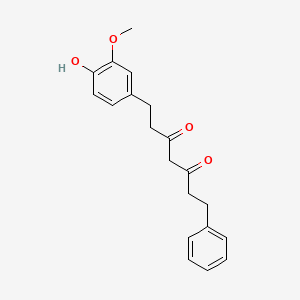
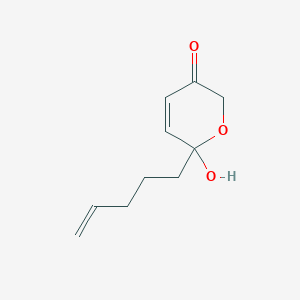
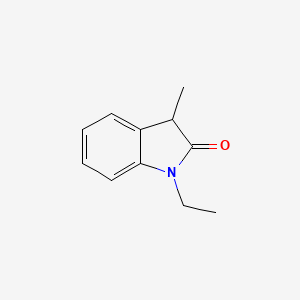
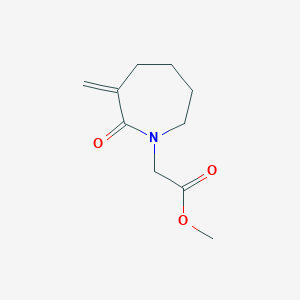
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
![2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole](/img/structure/B14406910.png)
![2-{[(3,4-Dichlorophenyl)sulfanyl]methyl}pyridine](/img/structure/B14406927.png)
![2-{3-[(3,3-Diphenylpropyl)amino]-1-phenylpropyl}-5-methylphenol](/img/structure/B14406936.png)

